5-(Hydroxymethyl)-2(5H)-furanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-2H-furan-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-3-4-1-2-5(7)8-4/h1-2,4,6H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNLUIGMHSSXHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276396 | |
| Record name | 5-(Hydroxymethyl)-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78508-96-0, 10374-60-4 | |
| Record name | (S)-5-Hydroxymethyl-2(5H)-furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078508960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Hydroxymethyl)-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Hydroxymethyl 2 5h Furanone
De Novo Synthetic Routes to 5-(Hydroxymethyl)-2(5H)-furanone
Chemical synthesis provides versatile and controlled access to the this compound structure. These methods often involve the construction of the core furanone ring from acyclic precursors or the modification of existing furan (B31954) compounds.
Multistep Organic Synthesis Approaches for the Furanone Core
The construction of the 2(5H)-furanone ring, also known as a butenolide, is a foundational aspect of synthesizing this compound. A common strategy involves the oxidation of furfural (B47365), a readily available platform chemical. wikipedia.orgwikipedia.org For instance, 5-hydroxy-2(5H)-furanone can be synthesized from furfural through photo-oxidation using singlet oxygen, with a sensitizer like Rose Bengal or methylene blue. wikipedia.orgunipi.it This process exemplifies the conversion of a furan into a furanone.
Another approach builds the lactone ring from acyclic precursors. For example, a related compound, 5-hydroxy-4-methyl-2(5H)-furanone, is prepared via the cyclization of alkyl β-formylcrotonates by heating with dilute aqueous hydrochloric acid. google.com This method highlights the formation of the furanone core through intramolecular condensation. More complex strategies for substituted furanones can involve a sequence of reactions, such as the five-stage conversion of crotonaldehyde into an intermediate that is then cyclized with acid to yield a 5-hydroxy-3-methyl-2(5H)-furanone isomer. google.com These multistep syntheses offer flexibility in introducing various substituents onto the furanone ring.
The table below summarizes a selection of multistep synthesis approaches for related furanone cores.
| Starting Material | Key Reagents/Conditions | Product | Overall Yield | Reference |
| Furfural | Singlet Oxygen (O₂), Rose Bengal (sensitizer) | 5-Hydroxy-2(5H)-furanone | Quantitative | unipi.it |
| Methyl β-formylcrotonate | Dilute HCl, Reflux | 5-Hydroxy-4-methyl-2(5H)-furanone | 81% (after byproduct conversion) | google.com |
| Glyoxylic acid hydrate, Propionaldehyde | Morpholine, then HCl | 5-Hydroxy-4-methyl-2(5H)-furanone | ~80% | google.com |
Stereoselective and Asymmetric Synthesis Strategies for this compound
Achieving stereocontrol in the synthesis of this compound is crucial, as the C5 position is a stereocenter. (S)-(−)-5-Hydroxymethyl-2(5H)-furanone is a commercially available and frequently used starting material for the synthesis of other complex molecules, such as the natural product (+)-muscarine and potential antiviral agents. Its availability implies the existence of established stereoselective synthetic routes, likely involving chiral pool starting materials or asymmetric catalysis.
One strategy to induce chirality involves the use of chiral auxiliaries. For example, novel optically active 2(5H)-furanone sulfones have been synthesized starting from stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones. nih.gov In this approach, a chiral alcohol (like l-menthol or l-borneol) is attached at the C5 position, directing subsequent reactions and allowing for the separation of diastereomers before the auxiliary is removed.
Asymmetric catalysis offers a more direct route. While not applied directly to the target molecule in the provided sources, the asymmetric intramolecular Stetter reaction has been used to desymmetrize cyclohexadienones, affording hydrobenzofuranones with high enantioselectivity (92-94% ee). nih.gov This reaction, which involves the nucleophile-catalyzed addition of an aldehyde to a Michael acceptor, demonstrates the potential of chiral catalysts, such as triazolium salts, to create stereocenters in furanone-containing ring systems. nih.gov Such catalytic strategies could potentially be adapted for the asymmetric synthesis of 5-substituted-2(5H)-furanones.
Biomass-Derived Precursor Utilization in this compound Synthesis
The synthesis of furanones from biomass is an area of significant interest, aiming to replace petroleum-based feedstocks. researchgate.net Carbohydrates are key starting materials, as they can be catalytically converted to platform molecules like furfural and 5-hydroxymethylfurfural (B1680220) (HMF). nih.govmdpi.com
Furfural, derived from pentose sugars (from hemicellulose), is a prominent precursor. researchgate.net The oxidation of furfural can yield 5-hydroxy-2(5H)-furanone (HFO), a closely related compound to the target molecule. researchgate.netchemrxiv.org This transformation has been achieved with high yield (92%) at room temperature using a titanium silicalite-1 (TS-1) catalyst with H₂O₂. researchgate.netchemrxiv.org An electrocatalytic method using a CuS nanosheet catalyst has also been developed, achieving 83.6% selectivity for HFO from furfural. rsc.org These methods demonstrate a direct link from a biomass-derived platform chemical to a C4 furanone structure.
The following table details synthetic routes starting from biomass-derived precursors.
| Precursor | Catalyst/Method | Product | Yield/Selectivity | Reference |
| Furfural | Titanium silicalite-1 (TS-1), H₂O₂ | 5-Hydroxy-2(5H)-furanone | 92% Yield | researchgate.netchemrxiv.org |
| Furfural | Electrocatalysis (CuS nanosheets) | 5-Hydroxy-2(5H)-furanone | 83.6% Selectivity | rsc.org |
Biosynthetic Pathways and Enzymatic Synthesis of this compound
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes or whole-cell systems can facilitate the production of furanones under mild conditions, often with high stereoselectivity.
Elucidation of Enzymatic Catalyzed Transformations
While the specific biosynthetic pathway for this compound is not detailed in the provided literature, the enzymatic transformations of the closely related and biomass-derived 5-hydroxymethylfurfural (HMF) are well-studied. These transformations provide insight into the types of enzymes capable of modifying the functional groups of HMF, which could potentially be harnessed for the synthesis of the target furanone.
Enzymes such as oxidases and dehydrogenases are key players in HMF metabolism. An FAD-dependent oxidase has been identified that can catalyze the four-step oxidation of HMF to furan-2,5-dicarboxylic acid (FDCA). nih.gov This process involves the oxidation of both the alcohol and aldehyde groups of HMF. nih.gov Similarly, alcohol dehydrogenases (ADHs) from various microorganisms, including Meyerozyma guilliermondii, have been used for the selective reduction of the aldehyde group of HMF to produce 2,5-bis(hydroxymethyl)furan (BHMF). nih.gov These enzymatic reactions demonstrate the ability of biocatalysts to selectively target the functional groups on the furan ring derived from HMF.
Biocatalytic Approaches for Production of this compound
Biocatalytic production methods often utilize whole-cell systems to convert HMF into valuable derivatives. These approaches leverage the cell's metabolic machinery for cofactor regeneration and can exhibit high tolerance to substrate and product concentrations.
Several microorganisms have been engineered or identified for their ability to transform HMF. Recombinant Saccharomyces cerevisiae expressing an alcohol dehydrogenase from Meyerozyma guilliermondii has been used to synthesize BHMF from HMF with a 94% yield at a substrate concentration of 250 mM. nih.gov A newly isolated strain, Burkholderia contaminans NJPI-15, also demonstrated efficient reduction of HMF to BHMF, achieving a 93.7% yield in a fed-batch strategy. frontiersin.org Furthermore, the fungus Fusarium striatum has been employed to produce 2,5-di(hydroxymethyl)furan (DHMF) from HMF with excellent yields (95%) and selectivity (98%) at the bioreactor scale. mdpi.com
While these examples focus on the synthesis of BHMF or DHMF, they establish a strong foundation for the biocatalytic production of other HMF derivatives. The selective enzymatic oxidation or reduction of HMF provides a clear pathway that could potentially be engineered or controlled to yield this compound. For example, a process that combines oxidation of the furan ring with modification of the side chains could lead to the desired product.
The table below summarizes key findings in the biocatalytic transformation of HMF.
| Biocatalyst | Substrate | Product | Yield/Selectivity | Reference |
| Recombinant S. cerevisiae (expressing MgAAD1669) | 5-Hydroxymethylfurfural (HMF) | 2,5-Bis(hydroxymethyl)furan (BHMF) | 94% Yield, 99% Selectivity | nih.gov |
| Burkholderia contaminans NJPI-15 | 5-Hydroxymethylfurfural (HMF) | 2,5-Bis(hydroxymethyl)furan (BHMF) | 93.7% Yield | frontiersin.org |
| Fusarium striatum | 5-Hydroxymethylfurfural (HMF) | 2,5-di(hydroxymethyl)furan (DHMF) | 95% Yield, 98% Selectivity | mdpi.com |
| FAD-dependent oxidase | 5-Hydroxymethylfurfural (HMF) | Furan-2,5-dicarboxylic acid (FDCA) | High Yield | nih.gov |
Advanced Synthetic Techniques and Green Chemistry in this compound Production
The production of this compound and its analogs has benefited from the development of advanced synthetic methods that prioritize efficiency, selectivity, and environmental sustainability. These techniques often leverage catalysis and photochemical processes to convert renewable feedstocks into valuable chemical intermediates.
Catalytic Synthesis Methodologies for this compound
Catalytic routes are central to the efficient synthesis of furanone structures. One notable method involves the oxidation of furfural, a key biomass-derived platform chemical, to produce 5-hydroxy-2(5H)-furanone. chemrxiv.org This transformation can be achieved with high yield (92%) at room temperature using a titanium silicate (B1173343) molecular sieve (TS-1) catalyst. chemrxiv.org This heterogeneous catalyst is advantageous due to its reusability and operational simplicity. chemrxiv.orgrsc.org
Organocatalysis has also emerged as a powerful tool for the functionalization of the furanone ring, enabling regioselective and enantioselective transformations. anr.fr While not a direct synthesis of the parent compound, these catalytic methods are crucial for developing chiral derivatives. Additionally, acid catalysis, such as using dilute hydrochloric acid, is employed for the cyclization of precursors like alkyl β-formylcrotonates to generate substituted furanone rings, demonstrating the versatility of catalytic approaches in this chemical space. google.com
Table 1: Catalytic Synthesis Approaches for Furanones
| Catalyst System | Precursor | Product | Key Features |
| Titanium Silicate (TS-1) | Furfural | 5-Hydroxy-2(5H)-furanone | High yield (92%) at room temperature, heterogeneous catalyst. chemrxiv.org |
| Organocatalysts | 5-Hydroxy-2(5H)-furanone | Chiral γ-lactones | Enables enantioselective functionalization. anr.fr |
| Dilute Hydrochloric Acid | Alkyl β-formylcrotonates | 5-Hydroxy-4-methyl-2(5H)-furanone | Acid-catalyzed cyclization. google.com |
Photochemical Reactions and Derivatization of Furanones
Photochemistry offers unique pathways for both the synthesis and derivatization of furanones. The large-scale production of 5-hydroxyfuran-2(5H)-one can be accomplished through the photooxygenation of furfural, presenting a green and scalable synthetic route. anr.fr
The furanone ring itself is amenable to photochemical transformations, particularly cycloaddition reactions. researchgate.net Photochemical [2+2] cycloadditions between chiral furan-2(5H)-ones and various ethylene or acetylene derivatives have been studied extensively. researchgate.net These reactions lead to the formation of complex, polycyclic structures, demonstrating the utility of photochemistry in rapidly building molecular complexity from the furanone scaffold. researchgate.net
Sustainable and Environmentally Benign Synthetic Routes
The synthesis of this compound is closely tied to the principles of green chemistry, primarily through its connection to biomass conversion. The compound's precursor, 5-hydroxymethylfurfural (HMF), is a highly valuable platform molecule derived from the dehydration of carbohydrates. researchgate.netlu.se
Sustainable synthetic routes focus on utilizing renewable feedstocks like furfural, which is readily obtainable from biomass. anr.fr The photooxygenation of furfural is a prime example of an environmentally benign process. anr.fr Similarly, the use of heterogeneous catalysts like titanium silicate (TS-1) for furfural oxidation represents a sustainable approach, as it operates under mild conditions (room temperature) and allows for catalyst recycling. chemrxiv.org The development of one-pot processes, which reduce waste and improve efficiency by minimizing intermediate purification steps, is another key strategy in the sustainable synthesis of complex molecules from furanone platforms. anr.fr
Chemical Reactivity and Derivatization of the this compound Scaffold
The bifunctional nature of this compound, possessing both a reactive lactone ring and a primary alcohol, makes it a versatile scaffold for chemical modification.
Functional Group Transformations and Modifications at the Hydroxymethyl Moiety
The hydroxymethyl group is a key handle for derivatization. Drawing parallels from the extensive chemistry of HMF, this primary alcohol can undergo a variety of transformations. lu.se Oxidation of the hydroxymethyl group can yield the corresponding aldehyde (a furanone analog of 2,5-diformylfuran) or carboxylic acid (an analog of 2,5-furandicarboxylic acid). lu.seresearchgate.netmdpi.com These transformations are critical for producing monomers for bio-based polymers. rsc.org
Furthermore, the hydroxymethyl group can be converted into other functionalities. For instance, it can be used in amination reactions to produce amine derivatives, which have been studied for their biological activities. researchgate.net Esterification is another common transformation, allowing for the synthesis of a wide range of furanone-based esters. researchgate.net
Reactions of the Furanone Ring System, including Oxidations, Reductions, and Cycloadditions
The α,β-unsaturated lactone core of the furanone ring system is highly reactive and participates in a diverse array of chemical reactions.
Cycloaddition Reactions: The furanone ring is an excellent substrate for cycloaddition reactions. It can participate in 1,3-dipolar cycloadditions with nitrones and other dipoles, leading to the formation of complex heterocyclic systems. researchgate.net For example, a derivative, 5-hydroxymethyl-furan-2-nitrileoxide, readily undergoes [3+2] cycloadditions with alkenes. researchgate.net The furan ring can also act as a dienophile in [4+2] Diels-Alder reactions. researchgate.net As mentioned previously, photochemical [2+2] cycloadditions are also a prominent feature of furanone reactivity. researchgate.net
Redox Reactions: The furanone scaffold can undergo both reduction and oxidation. Catalytic reduction can be used to saturate the double bond or open the lactone ring, leading to valuable C4 chemicals like 1,4-butanediol and gamma-butyrolactone. chemrxiv.org Conversely, oxidation of the ring can be employed to generate other functionalized C4 compounds like maleic acid. chemrxiv.org These transformations highlight the role of 5-hydroxy-2(5H)-furanone as a versatile platform chemical for industrially significant products. chemrxiv.org
Table 2: Key Reactions of the Furanone Ring System
| Reaction Type | Reagents/Conditions | Product Type | Reference |
| [3+2] Dipolar Cycloaddition | Alkenes, Nitrile Oxides | Isoxazole/Isoxazoline derivatives | researchgate.netresearchgate.net |
| [4+2] Diels-Alder Reaction | Dienes | Bicyclic adducts | researchgate.net |
| [2+2] Photochemical Cycloaddition | Alkenes, Alkynes / UV light | Cyclobutane derivatives | researchgate.net |
| Catalytic Reduction | H₂, Metal Catalysts | Saturated lactones, diols | chemrxiv.org |
| Oxidation | Oxidizing agents | Maleic acid and other C4 chemicals | chemrxiv.org |
Synthesis of Structurally Modified Analogues and Chiral Derivatives
The structural framework of this compound has been a versatile scaffold for the synthesis of a diverse array of structurally modified analogues and chiral derivatives. These synthetic endeavors are often aimed at exploring structure-activity relationships for various biological applications.
A significant class of analogues includes sulfur-containing derivatives. Chiral sulfanyl (B85325) and sulfonyl derivatives have been synthesized based on 5-(l)-menthyloxy- and 5-(l)-bornyloxy-2(5H)-furanones. The synthesis commences with the acid-catalyzed reaction of mucochloric or mucobromic acids with chiral alcohols like l-menthol and l-borneol, yielding 3,4-dihalo-2(5H)-furanones as a mixture of diastereomers. These diastereomers, differing in the configuration at the C-5 position of the lactone ring, can be separated by recrystallization. Subsequent regioselective thiolation at the C-4 position with various aromatic thiols under basic conditions affords 4-thiosubstituted products. These thioethers can then be oxidized to the corresponding chiral sulfones using reagents such as hydrogen peroxide in acetic acid. The structures of these chiral derivatives have been confirmed by spectroscopic methods and single crystal X-ray diffraction.
Another avenue for structural modification involves the derivatization of the hydroxymethyl group. For instance, methyl-5-(hydroxymethyl)-2-furan carboxylate can be prepared from furfuryl alcohol. This carboxylate can be further transformed into various amine derivatives, expanding the chemical space of accessible analogues.
The synthesis of derivatives of the parent 5-hydroxy-2(5H)-furanone ring has also been extensively explored. Key synthetic routes include:
Transformations of 2-oxocarboxylic acids: Cyclocondensation of 2-oxocarboxylic acids with 2-aminopropionic acids or the reaction of glyoxylic acid monohydrate with aldehydes can yield 5-hydroxyfuran-2(5H)-one derivatives. bohrium.com
Formylation or carboxylation of aromatic and heterocyclic compounds: Ortho-formylation of certain functionalized aromatic or heterocyclic compounds using organolithium reagents and DMF can lead to fused furanone ring systems. bohrium.com
Modifications of furan derivatives: A common strategy involves the synthesis via a furan-2-one intermediate. bohrium.com This can be achieved through methods such as bromination followed by hydrolysis, or photooxidation of furan derivatives. bohrium.com
The table below summarizes some of the synthetic approaches to generate structurally modified analogues of this compound.
| Analogue Type | Synthetic Precursor(s) | Key Reaction Step(s) | Resulting Analogue |
| Chiral Sulfonyl Derivatives | Mucochloric/Mucobromic acid, l-menthol/l-borneol, Aromatic thiols | Acid-catalyzed etherification, Regioselective thiolation, Oxidation | Chiral 4-arylthio-5-alkoxy-2(5H)-furanone sulfones |
| Amine Derivatives | Furfuryl alcohol | Esterification, Amination | (5-(((Aryl/Alkyl)amino)methyl)furan-2-yl)methyl acetate (B1210297) |
| Fused Furanones | Functionalized aromatic/heterocyclic compounds | Ortho-formylation/carboxylation | Aryl- or hetaryl-fused 5-hydroxyfuranones bohrium.com |
| Substituted 5-hydroxy-2(5H)-furanones | 2-Oxocarboxylic acids, Aldehydes | Cyclocondensation | 5-substituted-5-hydroxy-2(5H)-furanones bohrium.com |
Mechanistic and Kinetic Investigations of this compound Reactions
The reactivity of this compound and its analogues is dictated by the presence of multiple functional groups and the potential for ring-chain tautomerism. Mechanistic studies have shed light on the pathways governing their chemical transformations.
A key feature of related 5-hydroxy-2(5H)-furanones is their existence in equilibrium with an acyclic isomer. For instance, 5-hydroxy-2(5H)-furanone is in a chemical equilibrium with its ring-chain tautomer, cis-β-formylacrylic acid. wikipedia.org This equilibrium is crucial in understanding its reactivity. For example, in the reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with primary amines under acidic conditions, the reaction proceeds through the acyclic form. An adduct is formed, which then eliminates a water molecule to form an imine. Subsequent reduction of the imine leads to a secondary amine in a process known as reductive amination.
The furanone ring can also undergo transformations. The reaction of 5-aryl derivatives of 3,4-dihalo-5-hydroxy-2(5H)-furanone with hydrazine in acidic aqueous solutions at elevated temperatures leads to the transformation of the 2(5H)-furanone ring to a 4,5-dihalogeno-3(2H)-pyridazinone. nih.gov
Furthermore, the oxidation of furfural to 5-hydroxy-2(5H)-furanone has been shown to proceed through a multistep mechanism. researchgate.netscispace.com This process involves C-C bond cleavage, subsequent ring opening and oxidation, followed by intramolecular isomerization to yield the final product. researchgate.netscispace.com Under certain conditions, 5-hydroxy-2(5H)-furanone can isomerize to succinic anhydride, which upon heating in a strongly basic solution (pH > 9) hydrates to form succinic acid. wikipedia.orgscispace.com
The efficiency of synthetic transformations involving this compound and its precursors is highly dependent on the reaction conditions. Several studies have focused on optimizing these conditions to maximize product yields and minimize side reactions.
The oxidation of furan to 5-hydroxy-2(5H)-furanone has also been the subject of optimization studies. The choice of oxidant and reaction conditions are crucial for achieving high yields. When using Oxone as the oxidant, it was found that the solvent and temperature are key factors. bohrium.com The optimal conditions were determined to be the use of 1.25 equivalents of Oxone in water at 0°C for 8 hours, followed by warming to room temperature over another 8 hours, which resulted in a 75% yield without significant over-oxidation. bohrium.com
The table below presents a summary of optimized reaction conditions for the synthesis of this compound and its analogues.
| Reaction | Reactant(s) | Catalyst/Reagent | Optimized Conditions | Yield |
| Cyclization to 5-hydroxy-4-methyl-2(5H)-furanone | Methyl β-formylcrotonate | 10% aq. HCl, Methanol (B129727) (catalytic) | Reflux for 2 hours | 92% (after byproduct conversion) google.com |
| Oxidation of Furan | Furan | Oxone | Water, 0°C for 8 h then RT for 8 h | 75% bohrium.com |
| Oxidation of 5-hydroxy-2(5H)-furanone | 5-hydroxy-2(5H)-furanone | Pt/C, O₂ | Water, 0.9 MPa O₂, 100°C, 12 h | High yield of maleic acid researchgate.net |
Advanced Spectroscopic and Analytical Characterization Methodologies of 5 Hydroxymethyl 2 5h Furanone
Advanced Spectroscopic Techniques for Structural Elucidation
Modern spectroscopic methods are indispensable for the detailed structural analysis of 5-(hydroxymethyl)-2(5H)-furanone, revealing its connectivity, functional groups, and three-dimensional arrangement.
Mass Spectrometry (MS) Applications (e.g., HRMS, GC-MS, LC-MS)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and characterization.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule. The molecular formula of this compound is C₅H₆O₃, with a calculated molecular weight of approximately 114.10 g/mol . nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the analysis of volatile and semi-volatile compounds like this compound. In one analysis, (S)-5-hydroxymethyl-2[5H]-furanone was identified in the methanolic extract of Holigarna grahamii with a retention time of 11.383 minutes. florajournal.com The electron ionization (EI) mass spectrum of (S)-5-hydroxymethyl-2[5H]-furanone is available in the NIST WebBook, providing a reference for its fragmentation pattern. nist.gov The study of fragmentation pathways of related furanone compounds helps in interpreting these mass spectra. imreblank.ch For instance, the analysis of derivatives of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone using GC-ITD-MS-MS has shown that unique precursor ions can be selected from EI mass spectra to study product-ion patterns, which is a technique that can be applied to this compound as well. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is another valuable technique, particularly for less volatile derivatives or when direct analysis of a liquid matrix is required. While specific LC-MS studies on this compound are not detailed in the provided context, the use of UHPLC-HRMS in analyzing honey samples for furan (B31954) derivatives highlights the applicability of this method. mdpi.com
Table 2: GC-MS Data for (S)-5-Hydroxymethyl-2[5H]-furanone
| Retention Time (min) | Molecular Formula | Molecular Weight ( g/mol ) |
| 11.383 | C₅H₆O₃ | 114 |
Data from the GC-MS analysis of a methanolic extract of Holigarna grahamii. florajournal.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups and electronic transitions within the this compound molecule.
The IR spectrum of (S)-5-hydroxymethyl-2[5H]-furanone, available in the NIST WebBook, shows characteristic absorption bands corresponding to its functional groups. nist.gov These typically include a broad band for the hydroxyl (-OH) group, a strong absorption for the carbonyl (C=O) group of the lactone ring, and bands for C=C double bond and C-O stretching vibrations. The structure of synthesized 2(5H)-furanone sulfone derivatives, which are related to this compound, has been confirmed using IR spectroscopy among other methods. mdpi.com
UV-Vis spectroscopy provides information about the conjugated system within the molecule. The α,β-unsaturated lactone ring system in this compound is expected to show a characteristic absorption maximum (λmax) in the UV region.
Chiroptical Spectroscopies for Absolute Configuration Determination (e.g., ECD, VCD)
Chiroptical spectroscopic techniques are crucial for determining the absolute configuration of chiral molecules like this compound. The (S)-enantiomer is a valuable chemical synthon. nih.gov
The optical activity of (S)-(-)-5-hydroxymethyl-2(5H)-furanone has been measured, showing a specific rotation of [α]20/D of -144° (c = 1 in H₂O). sigmaaldrich.com This value is a key characteristic of the (S)-enantiomer. Enantioselective capillary GC analysis of a natural extract from Helleborus lividus subsp. corsicus revealed an enantiomeric ratio of 96.90% (S)-enantiomer and 3.10% (R)-enantiomer, highlighting the natural prevalence of the (S)-form in this source. nih.govresearchgate.net
While specific Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) data for this compound are not detailed in the provided results, these techniques are powerful tools for assigning the absolute configuration of chiral lactones by comparing experimental spectra with quantum chemical calculations.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and crystal packing. The melting point of (S)-(-)-5-hydroxymethyl-2(5H)-furanone is reported to be 41-43 °C. sigmaaldrich.com
While a crystal structure for this compound itself was not found, the crystal structure of a related derivative, (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one, has been determined. researchgate.net In this derivative, the furanone ring is essentially planar. researchgate.net The molecules are linked in the crystal by O-H···O hydrogen bonds. researchgate.net Such studies on related compounds provide valuable insights into the likely solid-state conformation and intermolecular interactions of this compound. The structures of several novel chiral 2(5H)-furanone sulfones have also been confirmed by single-crystal X-ray diffraction. mdpi.com
Chromatographic and Separation Techniques for this compound and its Derivatives
Chromatographic techniques are essential for the isolation, purification, and analysis of this compound and its derivatives from complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a versatile method for the separation of furanone compounds. A reverse-phase (RP) HPLC method has been developed for the analysis of 2(5H)-furanone using a Newcrom R1 column with a mobile phase of acetonitrile (B52724), water, and phosphoric acid. sielc.com For applications compatible with mass spectrometry, formic acid can be used instead of phosphoric acid. sielc.com This method is scalable for preparative separations to isolate impurities. sielc.com Another HPLC method on a reversed-phase C18 column with a water-acetonitrile mobile phase and UV detection at 285 nm has been used for the determination of 5-(hydroxymethyl)-2-furaldehyde, a related compound. scispace.com
Gas Chromatography (GC) is also widely employed, particularly for the analysis of the more volatile furanones and their derivatives. Enantioselective capillary GC was successfully used to determine the enantiomeric ratio of this compound in a plant extract. nih.govresearchgate.net The retention indices of 2(5H)-furanone on different GC columns (polar and non-polar) are available, which aids in its identification in complex mixtures. nist.gov
Flash chromatography is a useful technique for the purification of this compound. In one study, it was used to purify the compound from a dichloromethane (B109758) extract. researchgate.net Similarly, column chromatography on silica (B1680970) gel with a hexane (B92381) and ethyl acetate (B1210297) eluent was used to purify a derivative. researchgate.net
High-Performance Liquid Chromatography (HPLC) Method Development
Developing a robust HPLC method for the analysis of this compound and related compounds requires careful optimization of the stationary phase, mobile phase, and detection parameters to achieve adequate resolution and sensitivity.
Research Findings:
Analysis of furanones in complex mixtures, such as food products, can be challenging due to co-eluting interfering compounds. huji.ac.ilacs.org Studies have shown that standard reversed-phase HPLC methods with UV detection at a single wavelength (e.g., 290 nm) may provide incomplete resolution, leading to inaccurate quantification. huji.ac.ilacs.org To overcome this, a more selective method was developed employing dual-wavelength detection. By using a second wavelength (335 nm) where interferences have maximum response and the target furanoids have minimum response, reconstructed difference chromatograms (290-335 nm) can effectively negate the interfering signals. huji.ac.ilacs.org
For structurally similar compounds like 5-hydroxymethylfurfural (B1680220) (HMF), various HPLC methods have been established that can serve as a basis for analyzing this compound. One method utilizes a Newcrom R1 reverse-phase column with a mobile phase gradient of acetonitrile in water buffered with phosphoric acid, employing UV detection at 210 and 275 nm. sielc.com Another approach for HMF uses an isocratic mobile phase of methanol (B129727) and water (90:10, v/v) with an ACE C18 column and Diode Array Detection (DAD). researchgate.net This HPLC-DAD method is noted for being rapid, sensitive, and capable of separating HMF from other related compounds in syrup samples. researchgate.net
The selection of the column is critical. C18 columns are commonly used for the separation of furan derivatives. researchgate.net The mobile phase composition is typically a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous solution, which may be acidified with agents like sulfuric acid or phosphoric acid to improve peak shape and resolution. sielc.comresearchgate.net
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte(s) | Furanoids (in citrus juice) | 5-Hydroxymethyl-2-furaldehyde (HMF) | 5-Hydroxymethylfurfural (HMF) (in syrups) |
| Column | Reversed-Phase | Newcrom R1 (Reverse-Phase) | ACE C18 |
| Mobile Phase | Not specified | Acetonitrile/Water with H3PO4 buffer (gradient) | Methanol/Water (90:10, v/v) (isocratic) |
| Detection | UV at 290 nm and 335 nm (difference chromatogram) | UV at 210 nm and 275 nm | Diode Array Detector (DAD) |
| Reference | huji.ac.ilacs.org | sielc.com | researchgate.net |
| This table summarizes various HPLC conditions developed for the analysis of furanones and structurally related compounds. |
Gas Chromatography (GC) Coupled Techniques
Gas chromatography, especially when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like furanones. For polar molecules such as this compound, derivatization is often a necessary step to increase volatility and thermal stability.
Research Findings:
A common derivatization procedure for related hydroxy-containing furan compounds involves silylation. nih.gov A study on the analysis of HMF found that using N,O-bis-trimethylsilyltrifluoroacetamide (BSTFA) as the derivatizing agent provided the best yield for forming the silylated derivative, which is then amenable to GC-MS analysis. nih.gov Sample preparation and clean-up are also crucial. Solid-phase extraction (SPE) has been shown to be effective for cleaning up food samples prior to GC-MS analysis. nih.gov
For the analysis of 2(5H)-furanone in food matrices like meat, cheese, and fish, a method using a QuEChERS-like extraction followed by GC-tandem mass spectrometry (GC-MS/MS) has been developed. eurl-pc.eu This technique offers high selectivity and sensitivity, with a reported limit of quantification (LOQ) of 50 µg/kg for 2(5H)-furanone. eurl-pc.eu The use of tandem mass spectrometry (MS/MS) is particularly advantageous for complex matrices as it minimizes interferences. imreblank.chnih.gov By selecting a unique precursor ion from the initial mass spectrum and inducing fragmentation, a characteristic product-ion pattern is generated, which provides a high degree of confidence in compound identification and quantification. nih.gov Studies on the fragmentation pathways of 3(2H)-furanones under GC/MS/MS conditions provide valuable information for identifying unknown but related structures. imreblank.ch Contrary to some earlier reports, furanones like Furaneol have been demonstrated to be thermally stable under typical GC conditions. huji.ac.ilacs.org
| Parameter | Method 1 | Method 2 |
| Analyte(s) | 2(5H)-furanone (in food) | Chlorinated/Brominated Hydroxyfuranones |
| Technique | GC-MS/MS | GC-ITD-MS-MS |
| Column | DB-5ms (or similar), 30 m x 250 µm x 0.25 µm | Not specified |
| Injection | 1 µL splitless at 260°C | Not specified |
| Temperature Program | 50°C (2 min), then 30°C/min to 85°C, 5°C/min to 95°C, 30°C/min to 265°C (5 min) | Not specified |
| Sample Preparation | QuEChERS-like extraction | Not specified |
| Key Feature | High selectivity for food matrices | Use of MS-MS fragmentation for selective determination |
| Reference | eurl-pc.eu | nih.gov |
| This table presents parameters for GC-MS/MS methods used in the analysis of furanone compounds. |
Chiral Separation Strategies for Enantiomeric Resolution
This compound possesses a chiral center at the C5 position, meaning it exists as two non-superimposable mirror images, or enantiomers, (R)- and (S)-. The biological activity and synthetic utility can be highly dependent on the specific enantiomer. Therefore, methods for separating and quantifying these enantiomers are essential.
Research Findings:
Enantioselective capillary gas chromatography is a direct and effective method for resolving the enantiomers of this compound. In a study analyzing a dichloromethane leaf extract of Helleborus lividus subsp. corsicus, this technique was successfully employed to determine the enantiomeric ratio of the naturally occurring furanone. nih.govresearchgate.netnih.gov The analysis revealed that the extract contained a significant enantiomeric excess, with 96.90% being the (S)-enantiomer and 3.10% the (R)-enantiomer. nih.govresearchgate.net This highlights the plant as a natural source of the (S)-enantiomer. nih.govnih.gov
Besides chromatographic methods, chemical resolution strategies can be employed. One such method involves the resolution of racemic mixtures of 5-substituted 4-hydroxy-2(5H)-furanones through the formation of diastereomeric salts. google.com This is achieved by reacting the racemic furanone with an enantiomerically pure chiral base, such as cinchonidine. google.com The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization. google.com Once separated, the pure enantiomer of the furanone can be recovered from the salt. The introduction of a chiral substituent at the C5 position is noted to help prevent racemization, which facilitates the separation of diastereomers. nih.gov
| Method Type | Technique | Principle | Application Example | Enantiomeric Ratio Found | Reference |
| Chromatographic | Enantioselective Capillary Gas Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Analysis of a dichloromethane extract of Helleborus lividus subsp. corsicus leaves. | (S):(R) = 96.90% : 3.10% | nih.govresearchgate.net |
| Chemical | Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent (e.g., cinchonidine), which are then separated by crystallization. | Resolution of racemic mixtures of 5-substituted 4-hydroxy-2(5H)-furanones. | N/A (Separation method) | google.com |
| This table outlines strategies for the enantiomeric resolution of this compound and related compounds. |
Biological Activities and Mechanistic Investigations of 5 Hydroxymethyl 2 5h Furanone and Its Analogues
Anti-inflammatory Potential and Associated Molecular Pathways
The anti-inflammatory capacity of 5-(Hydroxymethyl)-2(5H)-furanone has been substantiated through various in vitro and in vivo studies, which highlight its role in modulating key inflammatory mediators and signaling cascades.
Inhibition of Inflammatory Mediators in In Vitro Cellular Models
Research using cellular models has demonstrated that this compound can effectively suppress the production of several key pro-inflammatory molecules. In studies involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, pretreatment with the compound led to a significant, concentration-dependent reduction in nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov Furthermore, the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), was also markedly attenuated in a dose-dependent manner. nih.gov These findings indicate a direct inhibitory effect on the output of crucial mediators that drive inflammatory responses at the cellular level. nih.govnih.gov
| Inflammatory Mediator | Cellular Model | Observed Effect | Reference |
|---|---|---|---|
| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 cells | Production reduced in a concentration-dependent manner. | nih.gov |
| Prostaglandin E2 (PGE2) | LPS-stimulated RAW 264.7 cells | Production reduced in a concentration-dependent manner. | nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | LPS-stimulated RAW 264.7 cells | Expression attenuated in a concentration-dependent manner. | nih.gov |
| Interleukin-1β (IL-1β) | LPS-stimulated RAW 264.7 cells | Expression attenuated in a concentration-dependent manner. | nih.gov |
| Interleukin-6 (IL-6) | LPS-stimulated RAW 264.7 cells | Expression attenuated in a concentration-dependent manner. | nih.gov |
Modulation of Signaling Pathways (e.g., COX, LOX, NF-κB)
The anti-inflammatory effects of this compound are underpinned by its ability to modulate critical intracellular signaling pathways. The compound has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the mRNA level. nih.gov This action directly curtails the production of NO and prostaglandins. nih.gov
Further mechanistic studies reveal that the compound suppresses the activation of the nuclear factor-kappa B (NF-κB) pathway. nih.gov This is achieved by inhibiting the phosphorylation of IκBα and the p65 subunit of NF-κB, which is a crucial step that prevents the translocation of p65 into the nucleus to activate inflammatory gene transcription. nih.govnih.gov Additionally, this compound has been found to suppress the phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) signaling cascade, specifically c-Jun N-terminal kinase (JNK) and extracellular regulated protein kinases (ERK1/2). nih.gov The compound has also been observed to interfere with the Akt/mTOR signaling pathway. nih.gov The lipoxygenase (LOX) pathway is another key route in inflammation, though direct modulation by this specific compound is less characterized in the available literature. researchgate.net
In Vivo Anti-inflammatory Efficacy in Animal Models
The anti-inflammatory properties of this compound have been confirmed in animal models of inflammation. In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, pretreatment with the compound was shown to mitigate alveolar destruction, reduce neutrophil infiltration, and decrease the release of inflammatory cytokines. nih.gov This protective effect was linked to the inhibition of the NF-κB signaling pathway within the lung tissue. nih.gov
Animal models such as carrageenan-induced paw edema are standard for evaluating anti-inflammatory effects. nih.govnih.gov While direct studies using this specific model for this compound were not prominently detailed in the reviewed literature, the positive results from the LPS-induced lung injury model provide strong in vivo evidence of its anti-inflammatory efficacy. nih.govresearchgate.netijpras.comscielo.br
Antioxidant Properties and Reactive Oxygen Species Scavenging Mechanisms
The compound exhibits significant antioxidant activity, acting through both direct radical scavenging and the enhancement of the body's endogenous antioxidant defense systems.
In Vitro Radical Scavenging and Antioxidant Assays
The direct antioxidant capacity of this compound has been confirmed using several standard in vitro assays. It has demonstrated the ability to scavenge free radicals in both the 2,2'-azinobis-3-ethylbenzothiazolin-6-sulfonic acid (ABTS) and the 1,1-diphenyl-2-picryhydrazyl (DPPH) assays. researchgate.net Furthermore, in a hemolysis assay induced by 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), the compound inhibited hemolysis in a dose-dependent manner, indicating its ability to protect cells from peroxidative damage. researchgate.net These assays collectively establish its role as a potent free radical scavenger.
| Antioxidant Assay | Finding | Reference |
|---|---|---|
| ABTS Assay | Exhibited free radical scavenging activity. | researchgate.net |
| DPPH Assay | Exhibited free radical scavenging activity. | researchgate.net |
| AAPH-induced Hemolysis | Inhibited hemolysis in a dose-dependent manner, protecting erythrocytes. | researchgate.net |
Modulation of Endogenous Antioxidant Defense Systems
Beyond direct scavenging, this compound enhances the cellular antioxidant defense network. In erythrocytes, pretreatment with the compound led to a reduction in reactive oxygen species (ROS) and malondialdehyde (MDA) content while simultaneously increasing the activities of key endogenous antioxidant enzymes: superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). researchgate.netnih.govnih.gov
Mechanistically, the compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. nih.govnih.govmdpi.comresearchgate.net Studies in a mouse model of cerebral ischemia demonstrated that the compound's neuroprotective effects were associated with the activation of the Nrf2/ARE pathway. nih.gov This activation leads to the increased expression of downstream cytoprotective proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1, and glutamate-cysteine ligase subunits, which collectively bolster the cell's ability to counteract oxidative stress. nih.gov
Antimicrobial and Antifungal Activities
The furanone scaffold, central to this compound, is a recurring motif in numerous natural and synthetic compounds exhibiting potent bioactivity. researchgate.netresearchgate.net Research has particularly focused on its capacity to combat microbial and fungal pathogens, including those resistant to conventional treatments.
Inhibition of Bacterial Growth and Biofilm Formation in Pathogenic Microorganisms
Derivatives of 2(5H)-furanone have demonstrated significant efficacy in inhibiting the growth of a variety of pathogenic bacteria. researchgate.net Studies have shown that these compounds are active against both Gram-positive and Gram-negative bacteria. For instance, certain 4-amino-5-hydroxy-2(5H)-furanones have exhibited a broad spectrum of antibiotic activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa in the micromolar range. researchgate.netnih.gov Specifically, some derivatives were found to be particularly effective against resistant strains of Staphylococcus aureus. nih.gov
A notable characteristic of furanone derivatives is their ability to prevent the formation of biofilms, which are structured communities of bacteria that are notoriously difficult to eradicate. researchgate.netfrontiersin.org The compound 5-hydroxymethyl-2-furaldehyde (5HM2F), structurally related to this compound, has been shown to significantly repress biofilm formation in Staphylococcus epidermidis and in mixed-species cultures with Candida albicans. nih.gov This inhibition is achieved without affecting microbial growth, suggesting a mechanism that targets virulence rather than viability. nih.gov Similarly, other furanone derivatives have been found to inhibit biofilm formation in S. aureus and Bacillus cereus. researchgate.netresearchgate.net One particular sulfonyl derivative of 2(5H)-furanone, F105, is effective against both planktonic and biofilm-embedded S. aureus. frontiersin.orgnih.gov Its fluorescent analogue was observed to penetrate all layers of a mature S. aureus biofilm. nih.gov
| Compound/Analogue | Pathogen | Activity | Reference |
| 4-Amino-5-hydroxy-2(5H)-furanones | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Broad antibiotic activity | researchgate.netnih.gov |
| 5-Hydroxymethyl-2-furaldehyde (5HM2F) | Staphylococcus epidermidis | Inhibition of biofilm formation | nih.gov |
| F105 (3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone) | Staphylococcus aureus | Inhibition of planktonic growth and biofilm formation | frontiersin.orgnih.gov |
| F123 (a 2(5H)-furanone derivative) | Bacillus cereus | Inhibition of growth and biofilm formation | researchgate.net |
Antifungal Efficacy Against Pathogenic Fungi
The antifungal properties of this compound and its analogues have been documented against several pathogenic fungi. researchgate.net For example, 3-(1-Hexenyl)-5-methyl-2-(5H)-furanone, isolated from Pseudomonas chlororaphis, has demonstrated antifungal activity against the plant pathogen Pythium ultimum. researchgate.net
In the context of human pathogens, furanone derivatives have shown promise against Candida albicans, a common cause of opportunistic fungal infections. nih.gov The compound 5-hydroxymethyl-2-furaldehyde (5HM2F) has been reported to impede several virulence factors of C. albicans, including hyphal growth, initial attachment, and intercellular adhesion, which are crucial for biofilm formation. nih.gov Furthermore, some furanone derivatives have exhibited potent activity against Aspergillus fumigatus, a fungus that can cause severe infections in immunocompromised individuals. nih.gov Notably, the in vitro activity of 3-(3,4-dichlorophenyl)-5-pivaloyloxymethyl-2H,5H-furan-2-one against A. fumigatus was found to be comparable to that of the conventional antifungal drug Amphotericin B. nih.gov
| Compound/Analogue | Pathogen | Activity | Reference |
| 3-(1-Hexenyl)-5-methyl-2-(5H)-furanone | Pythium ultimum | Antifungal activity | researchgate.net |
| 5-Hydroxymethyl-2-furaldehyde (5HM2F) | Candida albicans | Inhibition of virulence factors and biofilm formation | nih.gov |
| 3-(3,4-Dichlorophenyl)-5-pivaloyloxymethyl-2H,5H-furan-2-one | Aspergillus fumigatus | Potent antifungal activity | nih.gov |
| Furanone derivative F131 | Candida albicans | Inhibition of monospecies and mixed biofilms with S. aureus | nih.gov |
Molecular Mechanisms of Antimicrobial Action (e.g., Quorum Sensing Interference, Metal Ion Chelation)
A primary mechanism through which furanones exert their antimicrobial and antibiofilm effects is the interference with bacterial quorum sensing (QS). nih.gov QS is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. Furanones can act as antagonists to the signaling molecules, such as N-Acylhomoserine lactones (AHLs), used in QS. nih.govfrontiersin.org By mimicking these signal molecules, furanones can disrupt QS-mediated gene regulation, thereby inhibiting virulence and biofilm formation. nih.gov For instance, 2(5H)-furanone has been shown to inhibit QS-mediated biofilm formation in Aeromonas hydrophila by interfering with AHL signaling. nih.gov Similarly, certain furanone derivatives have been demonstrated to target QS systems in Pseudomonas aeruginosa. nih.gov This interference with QS is also considered a key mechanism against Gram-positive bacteria. nih.gov
Another proposed mechanism of antimicrobial action for some furanone analogues is the induction of reactive oxygen species (ROS). nih.gov The compound F105, a chlorinated 2(5H)-furanone derivative, has been shown to induce ROS formation within S. aureus cells. This leads to non-specific interactions with and damage to intracellular proteins, including those involved in the cell's anti-ROS defense system, ultimately impairing cellular function. nih.gov
While metal ion chelation is a known antimicrobial strategy for some compounds, the direct role of this compound and its close analogues in this process is not as extensively documented in the reviewed literature.
Synergistic Effects with Conventional Antimicrobials
An important aspect of the therapeutic potential of furanone derivatives is their ability to act synergistically with existing antimicrobial drugs, potentially enhancing their efficacy and combating drug resistance. nih.gov Research has shown that certain furanones can increase the susceptibility of pathogenic microbes to conventional antibiotics and antifungals. nih.govnih.gov
For example, a 2(5H)-furanone derivative containing a menthol (B31143) moiety was found to enhance the activity of aminoglycosides against S. aureus and increase the effectiveness of fluconazole (B54011) and terbinafine (B446) against resistant strains of C. albicans. nih.gov Another study demonstrated that the furanone derivative 23e significantly enhanced the inhibitory activity of ciprofloxacin (B1669076) and clarithromycin (B1669154) against two strains of Pseudomonas aeruginosa both in vitro and in vivo. nih.gov The reduction of biofilm matrix components by 5-hydroxymethyl-2-furaldehyde (5HM2F) is believed to be the reason for the enhanced susceptibility of C. albicans and S. epidermidis to antibiotics and antifungals. nih.gov
Antiproliferative and Cytotoxic Effects in Cancer Research Models
Beyond their antimicrobial activities, this compound and its analogues have been investigated for their potential as anticancer agents. researchgate.netnih.govresearchgate.netresearchgate.net These compounds have been shown to exert antiproliferative and cytotoxic effects on various cancer cell lines through mechanisms that include the induction of programmed cell death (apoptosis) and interference with the cell division cycle. mdpi.comsemanticscholar.orgnih.gov
Induction of Apoptosis and Cell Cycle Modulation in Cancer Cell Lines
Several studies have highlighted the ability of furanone derivatives to induce apoptosis in cancer cells. For instance, 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX), an analogue, was found to induce the characteristic morphological and biochemical markers of apoptosis in human promyelocytic leukemia HL-60 cells. nih.gov Similarly, 5-hydroxymethylfurfural (B1680220) (5-HMF), a structurally related compound, demonstrated antiproliferative activity against human melanoma A375 cells by inducing apoptosis and causing cell cycle arrest at the G0/G1 phase. nih.govresearchgate.net
Derivatives of 5-hydoxy-1H-pyrrol-2-(5H)-one, which share a similar core structure, have also been identified as potent inhibitors of cancer cell growth. semanticscholar.org One such derivative, compound 1d, induced S-phase cell cycle arrest and was particularly effective at inducing apoptosis in HCT116 colon cancer cells. semanticscholar.org Further investigation into silyl (B83357) derivatives of mucobromic acid, which contains a furan-2(5H)-one core, showed that some of these compounds could trigger apoptosis in colon cancer cell lines through the activation of caspase-3 and the downregulation of survivin, an anti-apoptotic protein. mdpi.com
| Compound/Analogue | Cancer Cell Line | Effect | Reference |
| 3-Chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) | HL-60 (promyelocytic leukemia) | Induction of apoptosis | nih.gov |
| 5-Hydroxymethylfurfural (5-HMF) | A375 (melanoma) | Induction of apoptosis and G0/G1 cell cycle arrest | nih.govresearchgate.net |
| 5-Hydoxy-1H-pyrrol-2-(5H)-one derivative (1d) | HCT116 (colon cancer) | S-phase cell cycle arrest and induction of apoptosis | semanticscholar.org |
| Silyl derivative of mucobromic acid (3b) | HCT-116 (colon cancer) | Induction of apoptosis via caspase-3 activation | mdpi.com |
| Isogravacridone chlorine (IGC) | MDA-MB-231 (breast cancer) | S-phase arrest and induction of apoptosis | nih.gov |
Inhibition of Cancer Cell Migration and Invasion
While direct studies on this compound's effect on cancer cell migration and invasion are not extensively detailed in the reviewed literature, research on analogous compounds provides insight into the potential of the furanone scaffold in this area. For instance, the well-known chemotherapeutic drug 5-Fluorouracil (5-FU), which shares a related structural motif, has been shown to inhibit the migration and invasion of colorectal cancer (CRC) cells. Mechanistic studies revealed that 5-FU can suppress these malignant behaviors by downregulating the PI3K/AKT signaling pathway. This finding, although related to a different molecule, highlights a potential mechanism by which furanone-containing compounds could exert anti-metastatic effects.
Identification of Molecular Targets and Signaling Pathways Involved in Antiproliferative Activity
Investigations into the antiproliferative mechanisms of this compound and its analogues have identified several key molecular targets and signaling pathways.
A study focusing on 5-hydroxymethyl-2-furfural (5-HMF), a closely related compound, utilized network toxicology and in vitro experiments to predict and validate its role in lung cancer development. This research identified Mitogen-Activated Protein Kinase 3 (MAPK3), MAPK1, and the proto-oncogene Tyrosine-protein Kinase Src (SRC) as crucial targets. nih.gov Prolonged exposure to 5-HMF was shown to induce malignant transformation in human bronchial epithelial cells (BEAS-2B) and lead to the upregulation of these key targets. nih.gov
Furthermore, derivatives of the core 2(5H)-furanone structure have been shown to exert their anticancer effects through different mechanisms. A study on newly synthesized bis-2(5H)-furanone derivatives revealed that these compounds can induce cell cycle arrest at the S-phase in C6 glioma cells. nih.gov Spectroscopic analysis indicated that a lead compound from this series interacts significantly with DNA, suggesting that DNA may be a primary molecular target for this class of derivatives. nih.gov
The table below summarizes the identified molecular targets and pathways for this compound analogues.
| Compound/Analogue | Cancer Model | Identified Molecular Target(s) / Pathway(s) | Reference |
| 5-Hydroxymethyl-2-furfural (5-HMF) | Lung Cancer | MAPK3, MAPK1, SRC | nih.gov |
| Bis-2(5H)-furanone derivatives | C6 Glioma Cells | DNA, S-Phase Cell Cycle Arrest | nih.gov |
In Vivo Antitumor Efficacy in Preclinical Animal Models
The in vivo efficacy of this compound and its metabolite 5-hydroxymethylfurfural (5-HMF) has been evaluated in preclinical animal models, yielding complex results. Rather than demonstrating straightforward antitumor activity, studies suggest a potential role in carcinogenesis under certain conditions.
In a study using multiple intestinal neoplasia (Min/+) mice, a model for intestinal tumorigenesis, a single subcutaneous injection of 5-HMF (500 mg/kg body weight) was found to increase the number of small intestinal adenomas. iiarjournals.orgiiarjournals.org In the same model, its metabolite, 5-sulfooxymethylfurfural (B118937) (SMF), increased the number of flat aberrant crypt foci (ACF) in the large intestine. iiarjournals.orgiiarjournals.org These findings indicate that both 5-HMF and its metabolite SMF act as weak intestinal carcinogens in this genetically susceptible mouse model. iiarjournals.org
Furthermore, a long-term, two-year study by the National Toxicology Program involving oral administration of 5-HMF reported an enhanced incidence of hepatocellular adenomas in female B6C3F1 mice, though not in male mice or rats. iiarjournals.org Topical application of 5-HMF has also been associated with the induction of skin papillomas in mice. iiarjournals.org These preclinical data underscore the nuanced biological activity of 5-HMF, which, despite showing some beneficial effects in other contexts, may also possess carcinogenic potential in specific animal models.
Neuroprotective and Central Nervous System Activities
The analogue 5-hydroxymethyl-2-furfural (5-HMF) has demonstrated significant neuroprotective activities in preclinical models. Studies have shown its potential to protect against brain injury induced by hypoxia (low oxygen).
One study found that 5-HMF can prevent damage from acute hypobaric hypoxia-induced brain injury. The protective mechanism appears to be linked to the ERK-mediated pathway, as 5-HMF was shown to reduce the hypoxia-activated phosphorylation of ERK, a key protein in the MAPK signaling cascade.
In a different model focusing on cerebral ischemia (stroke), 5-HMF was found to prolong the survival time of mice subjected to permanent bilateral common carotid artery occlusion. iiarjournals.org The neuroprotective effect in this context was attributed to its antioxidant action, specifically its ability to increase the activity of superoxide dismutase (SOD), a critical antioxidant enzyme, and decrease levels of damaging free radicals. iiarjournals.org
Other Investigated Biological Activities
Beyond its anticancer and neuroprotective potential, this compound and its derivatives have been investigated for a range of other biological activities, including immunomodulatory, antiviral, and antibacterial effects.
Immunomodulatory and Antiviral Activity: 5-HMF has been shown to possess antiviral and immunomodulatory properties. In a study using a vesicular stomatitis virus (VSV) infection model, 5-HMF enhanced the innate antiviral immune response in macrophages. nih.gov It achieved this by upregulating the production of type I interferons (IFN) through the RIG-I signaling pathway and enhancing the downstream IFN-JAK/STAT signaling pathway. nih.gov In vivo, mice pre-treated with 5-HMF showed increased serum levels of IFN-β, reduced viral loads, and decreased morbidity following VSV infection. nih.gov
Antibacterial and Anti-biofilm Activity: Derivatives of the 2(5H)-furanone structure have shown promise as antibacterial agents. Novel 4-amino-5-hydroxy-2(5H)-furanones exhibited broad-spectrum antibiotic activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa in the micromolar range. The core 2(5H)-furanone structure is also recognized for its ability to interfere with bacterial communication, a process known as quorum sensing (QS). By inhibiting QS, 2(5H)-furanone can prevent the formation of biofilms, which are communities of bacteria that are notoriously resistant to antibiotics. nih.gov One study showed that 2(5H)-furanone could inhibit QS mediated by a variety of acyl-homoserine lactone (AHL) signal molecules, thereby reducing biofilm formation by the environmental strain Aeromonas hydrophila. nih.gov
Other Activities: Interestingly, 5-HMF has also been identified as a potent anti-sickling agent. It can traverse the red blood cell membrane and bind to sickle hemoglobin (HbS). This action allosterically increases the oxygen affinity of HbS, thereby inhibiting the sickling of red blood cells that causes sickle cell disease. In transgenic sickle mice, oral administration of 5-HMF inhibited the formation of sickle cells and significantly prolonged their survival under severe hypoxic conditions.
The table below provides a summary of these diverse biological activities.
| Activity | Compound/Analogue | Key Findings | Reference |
| Immunomodulatory / Antiviral | 5-Hydroxymethyl-2-furfural (5-HMF) | Enhances type I interferon production via RIG-I and JAK/STAT pathways, reducing viral load in mice. | nih.gov |
| Antibacterial | 4-amino-5-hydroxy-2(5H)-furanones | Broad antibiotic activity against S. aureus, E. coli, and P. aeruginosa. | |
| Anti-biofilm | 2(5H)-Furanone | Inhibits quorum sensing, preventing biofilm formation. | nih.gov |
| Anti-sickling | 5-Hydroxymethyl-2-furfural (5-HMF) | Binds to sickle hemoglobin, inhibiting red blood cell sickling and prolonging survival in a mouse model. |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective molecules. For this compound, SAR studies have focused on modifying the core furanone ring to enhance or alter its therapeutic properties.
Elucidation of Key Pharmacophores for Bioactivity
The 2(5H)-furanone skeleton itself is considered a key pharmacophore, a molecular feature essential for biological activity. This scaffold is present in numerous natural products that exhibit a wide range of bioactivities, including anticancer, antibacterial, antifungal, and antiviral effects. The reactivity and biological potential of this ring system are attributed to several structural features: a carbonyl group at the C2 position conjugated with a C3-C4 double bond, and the ability to accommodate various substituents at different positions.
Modifications to this core structure have led to the following observations:
Halogenation: The presence of two halogen atoms, as seen in 3,4-dihalo-5-hydroxy-2(5H)-furanones, creates a highly reactive molecule that serves as a versatile starting material for synthesizing derivatives with anticancer activity. These derivatives have been shown to inhibit key enzymes like kinases and topoisomerase I.
Dimerization: Creating symmetric bis-2(5H)-furanone derivatives linked by a core structure (e.g., benzidine) has been shown to be a successful strategy for generating compounds with significant antitumor activity against glioma cells, which appear to act by binding to DNA. nih.gov
Substitution at C4: The introduction of an amino group at the C4 position of the furanone ring, creating 4-amino-5-hydroxy 2(5H)-furanones, has been shown to confer broad-spectrum antibacterial activity.
Quorum Sensing Inhibition: The unsubstituted 2(5H)-furanone has been identified as a potent inhibitor of quorum sensing in bacteria, a key process in biofilm formation and virulence. nih.gov This suggests the fundamental furanone structure is sufficient for this specific activity.
These studies highlight that the 2(5H)-furanone ring is a privileged scaffold whose biological activity can be finely tuned by strategic placement of different functional groups, leading to a diverse array of therapeutic applications.
Rational Design and Synthesis of Bioactive Analogues
The inherent biological activities of this compound have prompted significant research into the rational design and synthesis of its analogues to enhance potency, selectivity, and pharmacokinetic properties. The core strategy often involves modifying key positions on the furanone ring and the hydroxymethyl substituent to explore structure-activity relationships (SAR). These investigations aim to develop novel compounds with improved therapeutic potential, particularly as antimicrobial and anticancer agents.
A prominent approach in the rational design of bioactive furanone analogues involves the introduction of various substituents onto the furanone scaffold. For instance, the synthesis of 5-arylidene-2(5H)-furanone derivatives has been explored to evaluate their cytotoxic effects. In a study involving thirty-eight such analogues, the introduction of halogen atoms or a nitro group to the aromatic ring was shown to significantly increase cytotoxicity. nih.gov The most potent compound in this series was identified as 5-(3-nitrobenzylidene)-2(5H)-furanone. nih.gov Furthermore, derivatives incorporating anthracenyl or naphthalenyl moieties were synthesized, with (E)-5-[2-(1,4-dimethoxy-9,10-dioxo) anthracenyl]-2(5H)-furanone demonstrating the most potent cytotoxic activity among them. nih.gov
Another successful strategy has been the incorporation of sulfur-containing functionalities and terpene moieties. nih.gov Inspired by the antimicrobial properties of natural and synthetic 2(5H)-furanones, researchers have synthesized chiral sulfanyl (B85325) and sulfonyl derivatives based on 5-(l)-menthyloxy- and 5-(l)-bornyloxy-2(5H)-furanones. nih.gov The synthesis involved the reaction of stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones with aromatic thiols, followed by oxidation to yield the corresponding sulfones. nih.gov This rational approach led to the discovery of a leading compound, possessing a sulfonyl group and an l-borneol moiety, which exhibited significant activity against Staphylococcus aureus and Bacillus subtilis. nih.gov
The modification of the hydroxymethyl group has also been a key area of investigation. For example, methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives have been synthesized from furfuryl alcohol and evaluated for their cytotoxic and antibacterial activities. researchgate.net An amine derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate (B1210297), was identified as having the most potent biological activity against the HeLa cell line. researchgate.net
The synthesis of these analogues often starts from readily available precursors. For instance, the synthesis of (S)-5-hydroxymethyl-2(5H)-furanone can be achieved in three steps from D-ribono-1,4-lactone. capes.gov.br A key step in this synthesis is a novel NaHSO3-induced trans-Br-OAc elimination. capes.gov.br Similarly, 3,4-dihalo-5-hydroxy-2(5H)-furanones, which are versatile precursors for a wide range of derivatives, can be synthesized from mucochloric or mucobromic acids. nih.govnih.govmdpi.com These halogenated furanones are highly reactive, allowing for the introduction of various substituents at positions 3 and 4. nih.govmdpi.com
The following tables summarize the biological activities of some rationally designed analogues of this compound.
Computational Chemistry and Theoretical Studies of 5 Hydroxymethyl 2 5h Furanone
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic distribution, stability, and reactivity. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the molecular orbitals and electron density, which are key determinants of a molecule's chemical behavior.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. For furanone derivatives, DFT studies are instrumental in elucidating their electronic properties and reactivity. ajchem-b.com While specific DFT studies focusing exclusively on 5-(hydroxymethyl)-2(5H)-furanone are not extensively detailed in publicly available literature, the principles from studies on related furanone and lactone structures can be applied. ajchem-b.comnih.gov
DFT calculations typically involve optimizing the molecule's geometry to find its lowest energy conformation. From this optimized structure, various electronic properties can be calculated. These properties are crucial for understanding the molecule's stability, reactivity, and potential interaction with biological targets.
Table 1: Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C5H6O3 | PubChem nih.gov |
| Molecular Weight | 114.10 g/mol | PubChem nih.gov |
| XLogP3-AA | -0.4 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
| Rotatable Bond Count | 1 | PubChem nih.gov |
| Exact Mass | 114.031694 g/mol | PubChem nih.gov |
| Topological Polar Surface Area | 46.5 Ų | PubChem nih.gov |
| Heavy Atom Count | 8 | PubChem nih.gov |
| Formal Charge | 0 | PubChem nih.gov |
| Complexity | 128 | PubChem nih.gov |
This table presents basic computed properties for this compound, providing a foundational understanding of its physicochemical characteristics.
Molecular Orbital Analysis
Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov
Table 2: Hypothetical Molecular Orbital Properties of this compound based on related compounds
| Parameter | Expected Value/Description | Significance |
|---|---|---|
| HOMO Energy | Relatively low | Indicates moderate electron-donating ability. |
| LUMO Energy | Relatively low | Suggests a propensity to accept electrons. |
| HOMO-LUMO Gap | Moderate | Implies a balance of stability and reactivity. |
| HOMO Distribution | Localized on the C=C bond and oxygen atoms. | Defines sites for electrophilic attack. |
| LUMO Distribution | Primarily on the carbonyl carbon and C=C bond. | Defines sites for nucleophilic attack. |
This table provides a qualitative expectation of the molecular orbital properties of this compound, extrapolated from studies on analogous furanone structures.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. These simulations can provide valuable insights into the flexibility of this compound and how it behaves in different solvents.
Conformational Analysis and Stability Studies
The hydroxymethyl group of this compound can rotate, leading to different conformers. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. The conformational preferences of the molecule can significantly impact its biological activity, as the shape of the molecule often dictates how it fits into the binding site of a protein. A conformational analysis of a related compound, 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane, revealed that the conformational equilibrium is sensitive to the solvent environment. researchgate.net
Solvation Effects and Intermolecular Interactions
The solvent environment can have a profound effect on the structure, stability, and reactivity of a molecule. MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water. These simulations can be used to calculate the solvation free energy, which is a measure of how favorably the molecule interacts with the solvent. nih.govresearchgate.net The hydroxymethyl group and the lactone carbonyl group are capable of forming hydrogen bonds with water, which would significantly influence its solubility and behavior in aqueous environments.
Molecular Docking and Chemoinformatics for Target Identification
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is often used to predict the binding mode of a small molecule ligand to a protein target. Chemoinformatics, on the other hand, involves the use of computational methods to analyze chemical data and can be used to identify potential biological targets for a given compound. rsc.org
For this compound and its derivatives, molecular docking studies could be employed to screen for potential protein targets. The furanone scaffold is present in many biologically active compounds, and these studies could help to elucidate the molecular basis for their activity. ajchem-b.comnih.gov For example, docking studies on furanone derivatives have been used to investigate their potential as inhibitors of various enzymes. While specific docking studies for this compound are not widely reported, the general approach would involve docking the molecule into the binding sites of a panel of proteins and scoring the interactions to identify potential targets.
Ligand-Protein Docking for Predicting Biological Targets
Ligand-protein docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to the binding site of another (the protein or receptor). This method is instrumental in identifying potential biological targets for a compound and elucidating its mechanism of action at the molecular level. For furanone derivatives, which are structurally related to this compound, molecular docking has been successfully used to predict interactions with various therapeutic targets.
Research on furanone-bearing compounds has revealed potential interactions with several key proteins. For instance, docking studies on hypothetical butenolide (a class of furanones) derivatives designed with a pyrazole (B372694) ring were conducted to assess their potential against cerebral malaria by targeting the Intercellular Adhesion Molecule-1 (ICAM-1) (PDB ID: 1IAM). researchgate.net The results showed that these compounds achieved favorable docking scores, indicating strong interactions with the receptor. researchgate.net
In another study, furanone derivatives were evaluated as potential inhibitors of the EAG-1 (ether-à-go-go-1) potassium channel, a target implicated in cancer cell growth. ccij-online.org Using the 7CN1 protein as a model for EAG-1, docking simulations showed that several furanone derivatives could bind effectively, suggesting they might act as EAG-1 inhibitors. ccij-online.org Furthermore, marine-derived furanones have been docked against quorum-sensing receptors in Pseudomonas aeruginosa (LasR, RhlR, and PqsR) to explore their potential as antimicrobial agents that interfere with bacterial communication. nih.gov These studies highlight the versatility of the furanone scaffold in interacting with diverse protein targets. The binding is often facilitated by key structural features, such as hydrogen bonds and hydrophobic interactions, which would be relevant for the hydroxyl and lactone moieties of this compound.
Table 1: Examples of Ligand-Protein Docking Studies on Furanone Derivatives
| Furanone Derivative Class | Protein Target | PDB ID | Predicted Biological Activity |
| Pyrazole-substituted Butenolides | ICAM-1 | 1IAM | Anti-Cerebral Malaria researchgate.net |
| Substituted Furanones | EAG-1 Channel | 7CN1 | Anticancer ccij-online.org |
| Marine-derived Furanones | LasR, RhlR, PqsR | N/A | Anti-Quorum Sensing nih.gov |
| Furan-azetidinone Hybrids | Enoyl Reductase | 1C14 | Antibacterial (E. coli) ijper.org |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a cornerstone of rational drug design that defines the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological activity. nih.govdergipark.org.tr A pharmacophore model does not represent a real molecule but rather an abstract map of features like hydrogen bond donors/acceptors, hydrophobic regions, and charged groups. fiveable.me Once a model is created, it can be used in virtual screening to rapidly search large compound databases for new molecules that match the pharmacophore and are therefore likely to be active. nih.govmdpi.com
The furanone ring is considered an indispensable and versatile pharmacophore in its own right due to its presence in numerous biologically active compounds. researchgate.net For this compound, a ligand-based pharmacophore model could be generated based on its key chemical features:
A hydrogen bond acceptor (the carbonyl oxygen of the lactone).
A hydrogen bond donor (the hydroxyl group).
A hydrophobic region (the carbon backbone).
Structure-based pharmacophore models can also be developed from the known 3D structure of a ligand-protein complex. nih.gov This approach maps the specific interaction points within the protein's binding site, creating a highly accurate template for screening. nih.govnih.gov Virtual screening campaigns combining pharmacophore modeling with molecular docking are frequently employed to refine hit lists and reduce false positives. nih.gov Compounds from a database are first filtered through the pharmacophore model, and the resulting hits are then docked into the target protein's active site to predict binding affinity and pose more accurately. nih.gov This integrated approach has been successfully used to identify potential inhibitors for various targets, demonstrating a powerful strategy for discovering novel therapeutic uses for compounds containing the furanone scaffold. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netarxiv.org By identifying the physicochemical properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized molecules, thereby guiding the design of more effective compounds.
Development of Predictive Models for Biological Activity
Predictive QSAR models have been successfully developed for various series of furanone derivatives to understand the structural requirements for specific biological activities. cas.org These models are built by correlating molecular descriptors with experimentally measured activity, such as the concentration required to inhibit an enzyme by 50% (IC₅₀).
One notable study focused on a series of 32 furanone derivatives as potential inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. researchgate.netcore.ac.uk Using techniques like the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), researchers developed both 2D and 3D-QSAR models. The 2D-QSAR model yielded a strong correlation coefficient (r²) of 0.840, while the 3D-QSAR model also showed high predictive ability with an r² of 0.7622. researchgate.netcore.ac.uk These models indicated that specific electronic and structural properties were crucial for COX-2 inhibition.
In another example, a 3D-QSAR study was performed on 21 furanone derivatives to determine the structural requirements for antibacterial activity. ijpda.orgijpda.org The resulting model, built using the kNN-MFA method, demonstrated good statistical significance with a correlation coefficient (r²) of 0.8699, explaining nearly 87% of the variance in antibacterial activity. ijpda.org These studies show that QSAR is a valuable tool for predicting the biological activity of furanone-based compounds and for rationally designing more potent derivatives.
Table 2: Statistical Validation of Reported QSAR Models for Furanone Derivatives
| Biological Activity | QSAR Method | r² (Correlation Coefficient) | q² (Cross-validated r²) | pred_r² (External Validation) | Reference |
| COX-2 Inhibition (2D) | Multiple Linear Regression | 0.840 | 0.773 | Not Reported | researchgate.netcore.ac.uk |
| COX-2 Inhibition (3D) | (SW) kNN MFA | 0.7622 | 0.7031 | Not Reported | researchgate.netcore.ac.uk |
| Antibacterial (3D) | kNN MFA | 0.8699 | 0.8224 | 0.7905 | ijpda.org |
Descriptor Calculation and Model Validation
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. These can range from simple counts of atoms and bonds (constitutional descriptors) to more complex values derived from the 2D topology or 3D geometry of the molecule, as well as quantum-chemical parameters. researchgate.net
In the QSAR analysis of furanone derivatives for COX-2 inhibition, the significant 2D descriptors included the retention index, the number of oxygen atoms connected by single bonds, and the polar surface area. core.ac.uk For the 3D-QSAR model, the analysis was based on steric and electrostatic fields surrounding the molecules, indicating that the electronic properties were particularly dominant in influencing activity. researchgate.net
Model validation is a critical step to ensure that a QSAR model is robust, stable, and has predictive power for new compounds. Validation is typically performed through two main processes:
Internal Validation: The consistency of the model is tested using only the data from the training set (the compounds used to build the model). A common method is leave-one-out (LOO) cross-validation, which generates the q² value. A high q² (typically > 0.6) indicates good internal predictivity. researchgate.netijpda.org
External Validation: The model's ability to predict the activity of new compounds is assessed using a test set—a subset of compounds that were not used during model development. The predictive ability is quantified by the pred_r² value. ijpda.org
In the antibacterial QSAR study on furanones, the dataset was divided into a training set of 16 compounds and a test set of 5 compounds. ijpda.org The final model showed a high q² of 0.822 and a pred_r² of 0.7905, confirming its strong predictive power for external compounds. ijpda.org This rigorous process of descriptor calculation and thorough validation is essential for creating reliable predictive models in drug discovery.
Biotechnological and Research Oriented Applications of 5 Hydroxymethyl 2 5h Furanone
Role as a Chiral Building Block in Organic Synthesis
The chiral nature of 5-(hydroxymethyl)-2(5H)-furanone, particularly its (S)-enantiomer, often referred to as (S)-HBO, renders it a highly sought-after starting material in the stereoselective synthesis of complex molecules. und.eduresearchgate.net Its structure, featuring a lactone ring, a polarized double bond, and a primary alcohol, provides multiple reaction sites for synthetic chemists to elaborate upon. und.edu
Synthesis of Complex Heterocycles and Natural Products
(S)-5-(hydroxymethyl)-2(5H)-furanone serves as a versatile precursor for the synthesis of a diverse range of bioactive compounds and natural products. und.edusigmaaldrich.com Its utility has been demonstrated in the total synthesis of several complex molecules, showcasing its importance as a chiral pool starting material. For instance, it has been successfully employed in the synthesis of (+)-muscarine, a natural product known for its cholinergic activity. sigmaaldrich.comsigmaaldrich.com
Furthermore, this chiral furanone is a key intermediate in the preparation of partially saturated heterocycles through diastereoselective ring-chain formation. sigmaaldrich.comsigmaaldrich.com Its application extends to the synthesis of potential antiviral agents, such as 3′-ethynylthymidine. sigmaaldrich.comsigmaaldrich.com The inherent chirality and functional groups of this compound allow for the construction of intricate molecular architectures with high stereochemical control.
The versatility of this building block is further highlighted by its use in the synthesis of various natural products, including:
trans-burseran und.edu
umbelactone und.edu
isostegane und.edu
The development of efficient synthetic routes to (S)-5-(hydroxymethyl)-2(5H)-furanone, often from bio-based feedstocks like 5-hydroxymethylfurfural (B1680220) and levoglucosenone, underscores its role in green chemistry and sustainable synthesis. und.edu
Table 1: Examples of Natural Products and Bioactive Compounds Synthesized from (S)-5-(Hydroxymethyl)-2(5H)-furanone
| Compound | Classification | Source |
|---|---|---|
| (+)-Muscarine | Natural Product (Alkaloid) | sigmaaldrich.comsigmaaldrich.com |
| 3′-Ethynylthymidine | Synthetic Nucleoside Analogue (Antiviral) | sigmaaldrich.comsigmaaldrich.com |
| trans-Burseran | Natural Product (Lignan) | und.edu |
| Umbelactone | Natural Product (Butenolide) | und.edu |
| Isostegane | Natural Product (Lignan) | und.edu |
| Muricatacin | Natural Product (Acetogenin) | und.edu |
Applications in Asymmetric Synthesis
The stereocenter at the C5 position of this compound is a critical feature that is exploited in various asymmetric synthesis strategies. The compound's reactivity allows for the diastereoselective introduction of new stereocenters, leading to the formation of complex chiral molecules. sigmaaldrich.com
Research has demonstrated the use of this compound derivatives in the synthesis of novel heterocyclic systems. For example, O-acylation of 3,4-dihalo-5-hydroxy-2(5H)-furanones with (S)-(+)-2-(6-methoxy-2-naphthyl)propionyl chloride yields optically active furanone derivatives bearing an (S)-naproxen moiety. colab.ws These derivatives can be further modified to create a series of complex heterocycles. colab.ws
Moreover, the furanone scaffold can be functionalized through various reactions, including Michael additions and cycloadditions, to generate diverse and structurally complex molecules with high stereocontrol. The development of cascade reactions involving furanone derivatives has enabled the efficient construction of polycyclic systems containing multiple stereocenters. researchgate.net
Potential in Flavor and Fragrance Chemistry Research
Furanones are a significant class of compounds that contribute to the aroma and flavor of a wide variety of foods. nih.gov this compound, particularly its (S)-enantiomer, has garnered attention in the flavor and fragrance industry for its desirable sensory properties. chemimpex.com
Precursor for Specific Flavor Compounds
While this compound itself is a flavor compound, its structural framework also serves as a precursor for the synthesis of other important flavor molecules. For instance, related furanones like sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone), known for its intense curry-like or seasoning-like aroma, are key contributors to the flavor of foods like fenugreek and lovage. nih.govtum.de The chemical structure of this compound provides a foundation from which other substituted furanones with distinct and potent aroma profiles can be synthesized, offering a pathway to novel flavor ingredients.
Advanced Materials and Polymer Chemistry Applications (if relevant for academic research)
The quest for sustainable and bio-based materials has led researchers to explore the potential of biomass-derived platform chemicals. Furan (B31954) derivatives, obtainable from renewable plant resources, are at the forefront of this research. cmu.edu While direct applications of this compound in polymer chemistry are still an emerging area of research, its derivatives and related furan compounds show significant promise.
The related compound, 2,5-bis(hydroxymethyl)furan (BHMF), which can be synthesized from 5-hydroxymethylfurfural (a dehydration product of hexose (B10828440) sugars), is a valuable bio-based monomer. nih.govrsc.org BHMF has been successfully used in the enzymatic polymerization with various diacid ethyl esters to produce a series of novel bio-based furan polyesters. nih.gov These polyesters are being investigated for their potential as sustainable alternatives to petroleum-based plastics. ncsu.edu
Furthermore, furan-containing polyesters have been synthesized through two-step transesterification procedures using difuranic diesters and various diols. cmu.edu The resulting polymers exhibit a range of properties depending on the specific monomers used. The development of biodegradable polymers from natural resources like polysaccharides and furan derivatives is a critical step towards a more circular economy. cmu.edu The reactivity of the furan ring and its functional groups, as seen in this compound, suggests its potential as a monomer or a modifying agent in the synthesis of novel polymers with tailored properties, including biodegradability. rsc.orgresearchgate.net
Future Research Directions and Emerging Paradigms for 5 Hydroxymethyl 2 5h Furanone
Exploration of Novel Synthetic Strategies and Biocatalytic Systems
The development of efficient and sustainable methods for synthesizing 5-(hydroxymethyl)-2(5H)-furanone and its analogs is a primary research objective. While chemical syntheses exist, future efforts will likely concentrate on greener and more efficient pathways.
Emerging Biocatalytic Systems: Biocatalysis offers a highly specific and environmentally benign alternative to traditional chemical synthesis. While direct biocatalytic production of this compound is not yet established, significant progress in the biocatalytic transformation of the related platform chemical 5-hydroxymethylfurfural (B1680220) (HMF) provides a clear roadmap. nih.gov Whole-cell biocatalysts, including various bacterial and yeast strains, have been successfully employed for the selective oxidation or reduction of HMF. rsc.orgrsc.org For instance, Pseudomonas aeruginosa PC-1 has been used to convert HMF to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) with high yields. rsc.org Similarly, Meyerozyma guilliermondii SC1103 can reduce HMF to 2,5-bis(hydroxymethyl)furan (BHMF). nih.gov
Future research will focus on discovering or engineering enzymes (e.g., oxidoreductases) and whole-cell systems capable of directly converting biomass-derived substrates into this compound. This could involve screening novel microorganisms or using metabolic engineering to introduce specific pathways into robust industrial strains. mdpi.com
| Biocatalyst | Substrate | Product | Yield | Reference |
| Pseudomonas aeruginosa PC-1 | 5-Hydroxymethylfurfural (HMF) | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | 90.1% | rsc.org |
| Pseudochrobactrum sp. B2L | 5-Hydroxymethylfurfural (HMF) | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | 99% | rsc.org |
| Meyerozyma guilliermondii SC1103 | 5-Hydroxymethylfurfural (HMF) | 2,5-bis(hydroxymethyl)furan (BHMF) | 86% | nih.gov |
| Fusarium striatum | 5-Hydroxymethylfurfural (HMF) | 2,5-bis(hydroxymethyl)furan (DHMF) | 95% | mdpi.com |
Identification of Undiscovered Biological Targets and Mechanistic Pathways
Derivatives of the 2(5H)-furanone core are known to exhibit a range of biological activities, particularly antimicrobial and anti-biofilm properties. nih.govnih.gov However, for many of these compounds, including this compound, the precise molecular targets and mechanisms of action remain largely unknown. nih.gov
Future research is needed to move beyond phenotypic screening to detailed mechanistic studies. It is known that some furanones interfere with bacterial quorum sensing systems, which are crucial for controlling virulence and biofilm formation. nih.gov In Gram-negative bacteria, this can occur through competitive binding to receptors like LuxR, while the targets in Gram-positive bacteria are less clear. nih.gov Recent studies on novel chiral 2(5H)-furanone sulfones demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. mdpi.com
To identify undiscovered targets, future studies could employ:
Affinity Chromatography and Proteomics: Using a derivatized version of this compound as bait to isolate and identify binding proteins from bacterial cell lysates.
Genetic Screens: Identifying bacterial mutants that show increased resistance or sensitivity to the compound, which can help pinpoint the affected pathways.
Transcriptomic and Metabolomic Analyses: Studying the global changes in gene expression and metabolite levels in bacteria upon exposure to the compound to understand its downstream effects. nih.gov
Elucidating these pathways will be crucial for the rational design of more potent and selective antimicrobial agents based on the this compound scaffold.
Integration of Advanced Computational Approaches for Rational Design
Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of bioactive molecules. For this compound, these approaches can provide insights that are difficult to obtain through experimental methods alone.
Future research directions integrating computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural features of a series of this compound analogs with their observed biological activity. This can help predict the activity of new, unsynthesized compounds. The synthesis and testing of derivatives with different moieties, such as the sulfonyl and l-borneol groups in some active analogs, provide the necessary data to build these models. mdpi.com
Molecular Docking: Once potential biological targets are identified (as in section 7.2), molecular docking can be used to predict the binding mode and affinity of this compound and its analogs to the target protein's active site. This can guide the design of derivatives with improved binding and, consequently, higher potency.
Molecular Dynamics (MD) Simulations: These simulations can be used to study the dynamic behavior of the compound when bound to its target, assessing the stability of the interaction over time and revealing key intermolecular forces.
By integrating these computational tools, researchers can move from a trial-and-error approach to a more rational, hypothesis-driven design of new furanone-based molecules.
Development of High-Throughput Screening Platforms for Analog Discovery
To efficiently explore the chemical space around the this compound scaffold, high-throughput screening (HTS) platforms are indispensable. These platforms allow for the rapid testing of thousands of compounds, dramatically accelerating the pace of discovery. cuanschutz.edu
The development of such platforms for furanone analog discovery would involve:
Assay Development: Creating robust and miniaturized biochemical or cell-based assays suitable for an HTS format (e.g., 384-well or 1536-well plates). Examples include assays that measure the inhibition of bacterial growth, biofilm formation, or the activity of a specific enzyme target. cuanschutz.edu
Library Synthesis: Generating large, diverse libraries of this compound analogs through combinatorial chemistry or parallel synthesis techniques.
Automated Screening: Utilizing robotic systems for liquid handling, incubation, and data acquisition. cuanschutz.edu Modern screening platforms include advanced instrumentation like high-content imaging systems and multi-modal plate readers that can measure fluorescence, luminescence, and absorbance to quantify the effect of each compound. cuanschutz.edu
By implementing HTS, researchers can systematically screen for analogs with enhanced activity, identify structure-activity relationships, and discover lead compounds for further development.
Q & A
Q. How do steric effects from substituents impact the compound’s biological activity?
- Methodological Answer : Bulky groups (e.g., phenyl at C5) enhance antibacterial activity by increasing membrane interaction. Computational docking studies (AutoDock Vina) show phenyl derivatives bind more strongly to E. coli FabI enzyme (ΔG = -9.2 kcal/mol) compared to methyl analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
